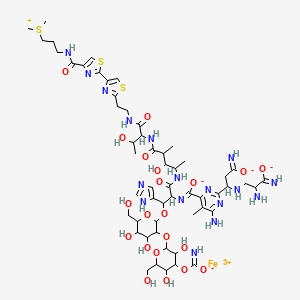

Iron bleomycin

Description

Properties

CAS No. |

72028-04-7 |

|---|---|

Molecular Formula |

C55H80FeN17O21S3 |

Molecular Weight |

1467.4 g/mol |

IUPAC Name |

6-amino-2-[1-[(2-amino-3-imino-3-oxidopropyl)amino]-3-imino-3-oxidopropyl]-N-[1-[3-[3,5-dihydroxy-6-(hydroxymethyl)-4-(C-oxidocarbonimidoyl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[5-[[1-[2-[4-[4-(3-dimethylsulfoniopropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropan-2-yl]-5-methylpyrimidine-4-carboximidate;iron(3+) |

InChI |

InChI=1S/C55H83N17O21S3.Fe/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);/q;+3/p-3 |

InChI Key |

LVVRXSQCDFHTSY-UHFFFAOYSA-K |

SMILES |

CC1=C(N=C(N=C1N)C(CC(=N)[O-])NCC(C(=N)[O-])N)C(=NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=N)[O-])O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O)[O-].[Fe+3] |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=N)[O-])NCC(C(=N)[O-])N)C(=NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=N)[O-])O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O)[O-].[Fe+3] |

Synonyms |

Fe(II) bleomycin ferric bleomycin iron bleomycin iron(II) bleomycin iron(III) bleomycin |

Origin of Product |

United States |

Coordination Chemistry of the Iron Bleomycin Complex

Iron Oxidation States and Spin States in Bleomycin (B88199) Complexes

Iron in bleomycin complexes can exist in different oxidation and spin states, each exhibiting unique characteristics critical to the complex's function.

Ferrous (Fe(II)) Bleomycin: High Spin Characteristics and Ligand Environment

Ferrous bleomycin (Fe(II)BLM) is typically characterized as a high-spin complex. mdpi.comacs.orgpsu.eduresearchgate.net The paramagnetic nature of the high-spin Fe(II) ion significantly influences its nuclear magnetic resonance (NMR) spectra, leading to a wide range of chemical shifts. mdpi.compsu.edu Structurally, Fe(II)BLM adopts a six-coordinate, highly distorted octahedral geometry. universiteitleiden.nlacs.orgresearchgate.netnih.gov

The primary coordination sphere of Fe(II)BLM involves several endogenous ligands from the bleomycin molecule. These include the pyrimidine (B1678525) nitrogen, imidazole (B134444) nitrogen, the deprotonated amide nitrogen from the β-hydroxyhistidine residue, and the secondary amine nitrogen of the β-aminoalanine fragment. universiteitleiden.nlacs.orgacs.orgresearchgate.netnih.govresearchgate.netnih.gov The primary amine nitrogen of the β-aminoalanine fragment is generally accepted as an axial ligand. universiteitleiden.nlacs.orgacs.orgresearchgate.netnih.govresearchgate.netnih.gov

The identity of the sixth ligand in Fe(II)BLM has been a subject of ongoing discussion. While some studies, particularly those employing density functional theory (DFT) calculations, propose the oxygen atom of the carbamoyl (B1232498) group (located on the mannose sugar) as the sixth axial ligand, other investigations, including certain NMR studies, have suggested a solvent molecule as an alternative or initially ruled out the carbamoyl group from direct coordination. mdpi.comuniversiteitleiden.nltandfonline.comacs.orgresearchgate.netnih.govnih.gov

To overcome the challenges posed by the paramagnetic nature of Fe(II)BLM in NMR studies, researchers have often investigated its carbon monoxide (CO) adduct. CO binding to Fe(II)BLM results in a stable, diamagnetic, low-spin Fe(II)BLM-CO complex, which serves as a structural analog and allows for more detailed NMR analysis. mdpi.compnas.orgru.nl

| Iron Oxidation State | Spin State | Coordination Number | Geometry |

| Fe(II) | High Spin | 6 | Distorted Octahedral |

Ferric (Fe(III)) Bleomycin: Low Spin Characteristics and Redox Competence

Ferric bleomycin (Fe(III)BLM) exhibits a spin state that is highly dependent on the pH of the environment. At neutral pH, Fe(III)BLM exists as a low-spin complex. nih.govnih.gov Conversely, at lower pH values, such as pH 4, it transitions to a high-spin rhombic complex. nih.govnih.gov This interconversion between high-spin and low-spin forms is reversible, with a reported pK of 4.3. nih.gov

The redox competence of iron-bleomycin is fundamental to its biological activity. Oxygen binds to high-spin Fe(II)BLM, leading to the formation of an oxygenated intermediate (O₂-Fe(II)BLM or O₂⁻-Fe(III)BLM). tandfonline.comacs.org This intermediate then undergoes further reduction by accepting an additional electron, which results in the formation of "activated bleomycin" (ABLM). tandfonline.comacs.org ABLM has been identified as a low-spin ferric-peroxy (Fe(III)-OOH) species and represents the last detectable intermediate immediately preceding DNA cleavage. acs.orgresearchgate.netresearchgate.net The unique oxygen chemistry and reactivity of Fe(II)BLM, particularly its ability to stabilize the initial oxygenated intermediate, are partly attributed to pyrimidine π-back-bonding interactions. acs.org

| Iron Oxidation State | pH Condition | Spin State |

| Fe(III) | Neutral pH | Low Spin |

| Fe(III) | Low pH | High Spin |

Metal Binding Domain Ligand Architecture

The bleomycin molecule possesses a specific domain responsible for metal binding, characterized by a precise arrangement of endogenous ligands.

Identification of Endogenous Ligands: Pyrimidine, Imidazole, Amide, and Amine Nitrogen Atoms

The metal binding domain of bleomycin provides a well-defined set of endogenous ligands for iron coordination, contributing to its distorted octahedral geometry. universiteitleiden.nlresearchgate.netnih.govresearchgate.netresearchgate.net These ligands primarily consist of nitrogen atoms from various parts of the bleomycin structure:

Pyrimidine Nitrogen : A nitrogen atom from the pyrimidine ring acts as an equatorial ligand. universiteitleiden.nlacs.orgacs.orgresearchgate.netnih.govresearchgate.netnih.govru.nlresearchgate.netucv.ve

Imidazole Nitrogen : A nitrogen atom from the imidazole ring, specifically N1, also serves as an equatorial ligand. universiteitleiden.nlacs.orgacs.orgresearchgate.netnih.govresearchgate.netnih.govru.nlresearchgate.netucv.ve

Deprotonated Amide Nitrogen : The amide nitrogen from the β-hydroxyhistidine residue functions as an equatorial ligand, though its coordination is sensitive to pH. universiteitleiden.nlacs.orgacs.orgresearchgate.netnih.govresearchgate.netnih.govru.nlresearchgate.netucv.ve

Secondary Amine Nitrogen : The secondary amine nitrogen of the β-aminoalanine fragment is another key equatorial ligand. universiteitleiden.nlacs.orgacs.orgresearchgate.netnih.govresearchgate.netnih.govru.nlresearchgate.netucv.ve

Primary Amine Nitrogen : The primary amine nitrogen of the β-aminoalanine fragment typically occupies an axial position in the coordination sphere. universiteitleiden.nlacs.orgacs.orgresearchgate.netnih.govresearchgate.netnih.govucv.ve

These five nitrogen-based ligands form the core coordination environment around the iron ion. researchgate.net Structural studies on other metallobleomycins, such as those with Zn(II) and Co(II), have largely confirmed the involvement of these same ligand atoms in metal chelation, suggesting a conserved metal-binding scaffold. mdpi.comacs.orgucv.vemdpi.com

Role of the Carbamoyl Group as a Potential Axial Ligand

The role of the carbamoyl group, located on the mannose sugar moiety of bleomycin, as a potential axial ligand to the iron center has been a point of considerable investigation and some controversy. universiteitleiden.nltandfonline.comacs.orgresearchgate.netnih.govpnas.orgru.nl

Some computational and spectroscopic studies, including DFT calculations and certain NMR investigations, have provided evidence supporting the oxygen atom of the carbamoyl group as the sixth axial ligand in Fe(II)BLM. universiteitleiden.nltandfonline.comresearchgate.netnih.govnih.gov These findings suggest that the carbamoyl oxygen directly participates in the coordination sphere.

However, other research, particularly earlier NMR studies, either initially excluded the carbamoyl group from direct coordination or proposed a solvent molecule (such as water) as the alternative sixth axial ligand. mdpi.comacs.orgnih.gov It has been suggested that the carbamoyl group's coordination might be dynamic or labile, potentially being released from the coordination sphere upon the binding of exogenous ligands like azide (B81097) or molecular oxygen. mdpi.comacs.orgnih.govpnas.org Furthermore, alterations to the carbamoyl substituent, such as shifting its position or its complete removal, have been shown to perturb the structure of the Fe(II) site, impacting its ligand binding affinities and DNA cleaving capabilities. acs.org

Influence of pH on Iron-Bleomycin Coordination and Spin State

The pH of the environment significantly influences the coordination and spin state of the iron-bleomycin complex. A critical aspect affected by pH is the protonation state of the histidine amide nitrogen (N4), which is one of the endogenous ligands. universiteitleiden.nlresearchgate.netnih.gov Research indicates that at lower pH values, for example, pH 6.4, the histidine amide may be protonated, thereby precluding its participation as a coordinating ligand. In contrast, at neutral pH (e.g., pH 7.0), the histidine amide can be deprotonated and thus capable of binding to the metal center. universiteitleiden.nl This pH-dependent protonation state directly impacts the precise coordination geometry.

Beyond ligand binding, pH also dictates the spin state of ferric bleomycin (Fe(III)BLM). As previously noted, Fe(III)BLM is a high-spin complex at low pH (e.g., pH 4) and transitions to a low-spin state at neutral pH (e.g., pH 7). nih.govnih.gov This interconversion is characterized by a pK value of 4.3. nih.gov The sensitivity of the iron-bleomycin complex to pH is also observed in experimental assays, such as the "bleomycin-detectable iron" assay, where pH is a critical factor influencing the results. researchgate.net

Redox Chemistry and Oxygen Activation by Iron Bleomycin

Electron Transfer Pathways Leading to Activated Bleomycin (B88199)

The activation of bleomycin involves a precise sequence of electron transfers and oxygen binding, leading to the formation of the highly reactive "activated bleomycin" (ABLM) complex.

Bleomycin's activity is contingent upon its complexation with a transition metal ion, typically ferrous iron (Fe(II)) mdpi.comnih.gov. The initial step in the activation pathway involves the binding of molecular oxygen (O2) to the Fe(II)-bleomycin complex mdpi.comsrce.hr. This binding is facilitated by specific pyrimidine (B1678525) and imidazole (B134444) moieties within the bleomycin structure, which serve as the metal and oxygen binding sites nih.gov. The interaction of Fe(II)-bleomycin with O2 results in the formation of a ferrous-superoxo adduct, a critical intermediate in the activation process srce.hr.

Following the initial dioxygen binding, a one-electron reduction of the ferrous-superoxo adduct is essential for the generation of activated bleomycin srce.hr. This one-electron transfer, often supplied by an external electron donor, leads to the formation of a bleomycin-ferric-hydroperoxo adduct (BLM-Fe(III)-OOH), which is widely recognized as the activated bleomycin complex mdpi.comsrce.hracs.orgresearchgate.netnih.gov. This active species, specifically described as BLM-Fe(III)-O2H- (or its deprotonated form BLM-Fe(III)-O2(2-)), is directly responsible for the subsequent DNA-cleaving activity jst.go.jpnih.gov. Furthermore, studies have shown that microsomal activation of Fe(II)-bleomycin, which is dependent on the superoxide (B77818) anion, can enhance the drug's activity even in the presence of excess DNA nih.gov.

In addition to the Fe(II)/O2 pathway, activated bleomycin can also be generated through an alternative route involving ferric iron (Fe(III)) and hydrogen peroxide (H2O2) or other hydroperoxides like ethyl hydroperoxide nih.govnih.govresearchgate.net. This "shunt reaction" bypasses the need for a ferrous intermediate and molecular oxygen, directly forming the activated bleomycin, a low-spin Fe(III)-OOH species nih.govnih.govpnas.orgpnas.org. This peroxide shunt mechanism is a recognized pathway in iron catalysis for generating highly reactive oxidant species rsc.org. Notably, the addition of hydrogen peroxide to an otherwise inactive Fe(III)-bleomycin complex can regenerate its active form and restore its DNA-cleaving capabilities jst.go.jpnih.gov.

Generation of Reactive Oxygen Species (ROS)

The core mechanism of iron bleomycin's biological action lies in its capacity to generate potent reactive oxygen species (ROS), which inflict oxidative damage on cellular components, predominantly DNA.

The bleomycin-iron complex, in the presence of molecular oxygen, acts as a pseudo-enzyme, catalyzing the production of various reactive oxygen species, including the superoxide anion (O2•-) and the highly damaging hydroxyl radical (OH•) nih.govispub.compatsnap.compatsnap.com. The superoxide radical can undergo dismutation to form hydrogen peroxide (H2O2) ispub.comahajournals.org. The hydroxyl radical is exceptionally reactive and indiscriminately attacks biological molecules, causing significant damage to lipids, proteins, and especially nucleic acids researchgate.netpatsnap.compatsnap.comahajournals.orgersnet.orgconicet.gov.ar. The generation of these ROS by bleomycin is considered an early and critical event in the drug's cytotoxic effects, leading to oxidative stress within cells nih.govphysiology.orgresearchgate.nettandfonline.com.

Molecular Mechanism of Oxygen Atom Transfer

The DNA strand scission activity of this compound is mediated by a highly reactive oxygenated iron-drug complex known as "activated bleomycin" (ABLM). ABLM is the last spectroscopically detectable intermediate prior to DNA cleavage, typically characterized as a low-spin Fe(III) peroxy level species. pnas.orgnih.govnih.govresearchgate.net Its formation can occur through the reaction of Fe(II)-BLM with molecular oxygen (O₂) and a reductant, or alternatively, by the reaction of Fe(III)-BLM with hydrogen peroxide (H₂O₂). nih.govresearchgate.netnih.gov

The initiation of DNA strand scission by ABLM is primarily achieved through the abstraction of a C-4′ hydrogen atom from the deoxyribose sugar unit of the DNA backbone. pnas.orgnih.govscirp.org This hydrogen atom abstraction generates a sugar-centered radical, which subsequently undergoes further reactions leading to DNA strand breaks and the release of free nucleobases. nih.govscirp.org

Theoretical Considerations of O-O Bond Cleavage (Heterolytic vs. Homolytic)

The precise molecular mechanism by which the O-O bond in the Fe(III)-hydroperoxo complex of activated bleomycin undergoes cleavage has been a subject of extensive theoretical and experimental investigation, with several alternative hypotheses proposed:

Heterolytic Cleavage: This pathway involves the unequal breaking of the O-O bond, leading to the formation of a high-valent iron-oxo species, formally a Compound I (Cpd I)-like intermediate, often described as BLM-Fe(V)=O. In some theoretical models, this process is facilitated by an acid-base proton reshuffle mediated by the side-chain linkers of bleomycin. pnas.orgnih.gov

Homolytic Cleavage: This mechanism entails the equal breaking of the O-O bond, resulting in a BLM-Fe(IV)=O species and a highly reactive hydroxyl radical (•OH). pnas.orgscirp.orgnih.govacs.org

Direct Hydrogen Atom Abstraction: This pathway suggests that ABLM directly abstracts a hydrogen atom from the deoxyribose sugar of DNA, leading to the formation of a BLM-Fe(IV)=O species, water, and the aforementioned sugar-centered radical. pnas.orgscirp.orgnih.govscilit.com

Computational studies have provided insights into the energetic favorability of these pathways, though findings have presented a nuanced picture. Early experimental and computational studies often argued against both heterolytic and homolytic O-O bond cleavage, suggesting that the direct H-atom abstraction pathway was more favored. pnas.orgscilit.com This pathway's activation and reaction energies were found to be more favorable compared to both homolytic and heterolytic O-O bond cleavage in some analyses. scilit.com

However, more recent theoretical studies have revisited the heterolytic pathway, proposing it as a facile and viable mechanism. For instance, Density Functional Theory (DFT) calculations indicated that the formation of a Cpd I-like species via heterolytic cleavage could involve a barrier of 13.3 kcal/mol. This barrier was found to be lower than those calculated for the homolytic cleavage pathway (31 kcal/mol) and the direct H-abstraction mechanism (17 kcal/mol) in that specific study. nih.gov Experimental data have also been discussed in support of the Cpd I proposal. nih.gov Furthermore, evidence for homolytic O-O bond scission has been observed in specific contexts, such as in the ferric bleomycin-catalyzed reduction of 10-hydroperoxy-8,12-octadecadienoic acid. nih.gov

The energetic landscape of O-O bond cleavage in activated bleomycin is complex and can be influenced by various factors, including the specific model used for theoretical calculations and the experimental conditions.

Table 1: Theoretical Activation Barriers for O-O Bond Cleavage Pathways in Activated Bleomycin

| Pathway | Proposed Intermediate | Activation Barrier (kcal/mol) | Reference |

| Heterolytic Cleavage | BLM-Fe(V)=O (Cpd I) | 13.3 | nih.gov |

| Homolytic Cleavage | BLM-Fe(IV)=O + •OH | 31 | nih.gov |

| Direct H-atom Abstraction | BLM-Fe(IV)=O | 17 | nih.gov |

| Direct H-atom Abstraction | N/A | Favored over others | scilit.com |

Comparison with Heme and Non-Heme Iron Oxygenases

The redox chemistry and oxygen activation mechanism of this compound bear both similarities and notable differences when compared to other iron-containing enzymes, particularly heme and non-heme iron oxygenases.

Heme enzymes, such as cytochrome P450 and peroxidases, are well-known for their ability to activate molecular oxygen and catalyze diverse oxidative transformations. A hallmark of many heme enzyme mechanisms is the heterolytic cleavage of the O-O bond of an iron-bound hydroperoxo intermediate, leading to the formation of high-valent oxoiron species, typically Fe(IV)=O (ferryl) or Fe(V)=O (Compound I). pnas.orgresearchgate.netresearchgate.net These highly reactive intermediates are potent oxidants responsible for substrate oxidation.

Bleomycin, however, is a non-heme iron complex, and its oxygen activation chemistry presents distinct characteristics. Unlike heme systems, non-heme iron enzymes generally exhibit a lower intrinsic affinity for dioxygen, partly due to the absence of π-back-bonding interactions characteristic of porphyrin ligands. researchgate.net

Initially, there was debate regarding whether activated bleomycin performed heme-type chemistry, specifically whether it formed an oxo-ferryl intermediate (Fe(IV)=O) analogous to cytochrome P450. pnas.orgosti.gov However, spectroscopic and model studies have largely indicated that activated bleomycin is predominantly an iron(III)-peroxide site (Fe(III)-OOH). nih.govresearchgate.netosti.gov This low-spin Fe(III)-hydroperoxide intermediate is noteworthy as one of the few non-heme oxygen intermediates stable enough for detailed spectroscopic characterization. nih.govosti.gov This suggests a fundamental difference where, in the case of bleomycin, the Fe(III)-OOH intermediate can directly react with the substrate (DNA) without necessarily proceeding through a high-valent iron-oxo species via O-O bond cleavage. nih.gov

Despite this, the mechanistic debate continues, with some theoretical studies proposing that a Compound I-like species (formally Fe(V)=O) could be formed in bleomycin through a proton-shuffle mechanism, drawing parallels to heme peroxidases. nih.gov This highlights the complexity and ongoing research into the precise nature of the reactive species in this compound. While the formation of an oxo species might be energetically unfavorable in some bleomycin models compared to other non-heme systems, the ability of bleomycin to directly abstract hydrogen atoms from DNA underscores its unique and potent oxidative capabilities. scirp.orgresearchgate.net

Molecular Mechanism of Dna Interaction and Cleavage

DNA Cleavage Initiation: Hydrogen Atom Abstraction

Influence of DNA Structure on Cleavage Specificity

The DNA cleavage activity of iron bleomycin (B88199) exhibits distinct sequence preferences, although the efficiency can be influenced by the surrounding DNA structure. Generally, Fe-BLM preferentially cleaves DNA at G-pyrimidine sequences, with a decreasing order of preference: GpC = GpT > GpA >> GpG researchgate.netoup.comresearchgate.net.

However, Fe-BLM also efficiently cleaves regions rich in adenine-thymine (AT) sequences, specifically at ApT steps, but not TpA. This efficient cleavage in AT-rich regions typically occurs when there are blocks of three or more contiguous ATs. Isolated ApT steps, in contrast, show very little cleavage. Furthermore, certain AT-rich sequences, such as (TAA)n, (TTA)n, (ATT)n, (AAT)n, and An.Tn, are largely resistant to cleavage by Fe-BLM oup.com. Cleavage has also been observed in AT-rich invariant regions of hairpin DNA structures nih.gov. The efficiency of cleavage at a given site is also affected by its surrounding sequences; for instance, a thymine (B56734) (T) residue preceding a G-pyrimidine (GY) site can increase cleavage, whereas an adenine (B156593) (A) residue can reduce it oup.com.

The binding selectivity of bleomycin largely determines its cleavage pattern, with strong binding typically requiring the presence of a guanine (B1146940) residue oup.com.

Table 1: Iron Bleomycin DNA Cleavage Site Preferences

| Sequence Type | Cleavage Preference | Notes | References |

| G-pyrimidine | GpC = GpT > GpA >> GpG | General preference in mixed sequences. | oup.comresearchgate.net |

| (AT)n | Efficiently at ApT, not TpA | Requires blocks of three or more contiguous ATs. Isolated ApT shows little cleavage. | oup.com |

| (TAA)n, (TTA)n, (ATT)n, (AAT)n, An.Tn | Hardly cut | Specific AT-rich sequences that are resistant. | oup.com |

| AT-rich invariant regions (Hairpin DNA) | Cleavage observed | Can be strong sites despite not being canonical G-Py. | nih.gov |

DNA Strand Scission Pathways

The mechanism of DNA cleavage initiated by activated this compound begins with the abstraction of a 4′-hydrogen atom from the deoxyribose moiety of a pyrimidine (B1678525) nucleotide, typically located 3′ to a guanosine (B1672433) unit nih.govscirp.orgmdpi.compnas.org. This abstraction generates a highly reactive 4′ radical intermediate on the DNA sugar backbone nih.govmdpi.com. The fate of this 4′ radical then depends critically on the availability of molecular oxygen, leading to two primary pathways: an oxygen-dependent pathway resulting in direct strand breaks, and an oxygen-depleted pathway leading to abasic sites nih.govmdpi.com.

Single-Stranded (ss) DNA Cleavage Mechanisms and Products

In the presence of sufficient molecular oxygen, the 4′ radical intermediate undergoes a series of chemical transformations, leading to direct single-stranded DNA breaks nih.govmdpi.com. This oxygen-dependent pathway results in the scission of the C-3′—C-4′ deoxyribose bond doctorlib.org. The products of this cleavage include a 3′-phosphoglycolate terminus on one DNA fragment and a 5′-phosphate terminus on the other, along with the release of a base propenal nih.govmdpi.comdoctorlib.orgoup.comnih.govresearchgate.net. The formation of the 5'-phosphate terminus occurs concurrently with the release of the base propenal nih.gov. This pathway is consistent with a mechanism involving both C-3′-C-4′ and C-1′-(ring-O) bond cleavages nih.gov.

Table 2: Single-Stranded DNA Cleavage Products

| Product Type | Description | Pathway | References |

| 3′-Phosphoglycolate terminus | A modified 3′ end on one DNA fragment. | Oxygen-dependent | nih.govmdpi.comdoctorlib.orgoup.comnih.gov |

| 5′-Phosphate terminus | A standard 5′ end on the other DNA fragment. | Oxygen-dependent | nih.govmdpi.comdoctorlib.orgnih.gov |

| Base Propenal | A modified base derived from the cleaved pyrimidine, retaining deoxyribose carbons 1-3. | Oxygen-dependent | nih.govmdpi.comdoctorlib.orgoup.comresearchgate.net |

Double-Stranded (ds) DNA Cleavage Mechanisms and Product Formation

Double-stranded DNA cleavage by this compound occurs less frequently than single-stranded cleavage, but it is considered more lethal to cells due to the difficulty of repairing such lesions nih.govpatsnap.comnih.gov. The mechanism for ds-cleavage often involves an initial single-stranded DNA cleavage event nih.govnih.gov. For the second strand to be cleaved, reactivation and spatial reorganization of the Fe-BLM complex are required nih.govmdpi.comnih.gov. Evidence suggests that a single molecule of Fe-BLM can catalyze the cleavage of both strands without dissociating from the DNA nih.gov.

The primary cleavage site (e.g., GTX or GCX) is typically identical for both single-stranded and double-stranded cleavage events. If the nucleotide marked 'X' is a pyrimidine, cleavage on the second strand often occurs directly opposite the primary lesion, resulting in the formation of blunt-ended DNA fragments nih.gov. The double-stranded cleavage process also requires the presence of oxygen, in addition to the oxygen needed for the initial formation of "activated bleomycin" nih.gov. The products of double-stranded cleavage are similar to those of single-stranded cleavage, yielding 3′-phosphoglycolate and 5′-phosphate ends nih.govnih.gov. The ratio of single-strand to double-strand breaks can be influenced by the efficiency of Fe-BLM reactivation and/or its repositioning at a second site for cleavage nih.gov.

Formation of Abasic Sites and Base Propenals

This compound's interaction with DNA can lead to the formation of two distinct types of sugar damage: abasic sites and base propenals, depending on the oxygen availability.

Abasic Sites: In oxygen-depleted or limited oxygen environments, the 4′ radical intermediate formed after hydrogen abstraction leads to the generation of 4′-keto abasic sites and the release of free nucleic acid bases nih.govmdpi.comdoctorlib.orgnih.gov. These 4′-oxidized abasic sites are unstable and are alkali-labile, meaning DNA strand scission from these sites only occurs under alkaline conditions (e.g., pH 12) nih.govmdpi.comdoctorlib.org. Abasic DNA damage preferentially occurs at 5′-GC and 5′-GT sites mdpi.com.

Temporal Resolution of Strand Scission and Product Release

The DNA strand scission process initiated by this compound is a multi-step event with distinct temporal resolutions for different product formations. Studies have shown that DNA strand scission kinetically precedes the release of nucleic base propenals nih.govnih.gov. For instance, at 4°C, DNA strand scission, monitored viscometrically and fluorimetrically, has a half-life (t1/2) of 2.5-5 minutes. This is significantly faster than the release of nucleic base propenals, which is half-complete in approximately 40 minutes nih.gov.

This kinetic difference indicates the formation of a moderately stable intermediate, where the DNA is already cleaved but still retains a base propenal precursor nih.gov. The release of tritium (B154650) from deoxyribose carbon-2 occurs concurrently with DNA scission, suggesting that the base propenal precursor initially remains linked to the future 5′-phosphate terminus nih.gov. Further studies have resolved that the 5′-phosphate terminus forms concurrently with base propenal formation (t1/2 = 7.4 ± 0.8 min for 5′-phosphate vs. t1/2 = 6.7 ± 0.3 min for base propenal at 4°C) nih.gov. This temporal separation implies that strand scission does not arise from a C-3′-(phosphate-O) cleavage, but rather from a combination of C-3′-C-4′ and C-1′-(ring-O) bond cleavages nih.gov.

Table 3: Temporal Resolution of Cleavage Events (at 4°C)

| Event | Half-life (t1/2) | Precedence | References |

| DNA Strand Scission | 2.5 - 5 minutes | Precedes base propenal release | nih.gov |

| Base Propenal Release | ~40 minutes | Follows strand scission | nih.gov |

| 5′-Phosphate Terminus Formation | 7.4 ± 0.8 minutes | Concurrent with base propenal formation | nih.gov |

Spectroscopic and Computational Approaches in Iron Bleomycin Research

Spectroscopic Techniques for Characterization of the Iron Center and its Intermediates

Spectroscopic methods provide invaluable insights into the electronic and geometric structure of the iron center in iron bleomycin (B88199) and its transient intermediates, which are critical for its DNA-cleaving activity.

EPR spectroscopy is a powerful tool for characterizing paramagnetic species, including iron in various spin states and its oxygen adducts in iron bleomycin. Studies using EPR have revealed that activated bleomycin, the oxygenated iron drug complex responsible for DNA-cleaving activity, contains iron as Fe(III) with bound oxygen originating from dioxygen. nih.gov

EPR spectra of activated bleomycin prepared with ⁵⁷Fe(II) and ¹⁷O₂ demonstrate hyperfine interactions, confirming the presence of Fe(III) and bound oxygen. nih.gov Ferrous bleomycin (Fe(II)BLM) is typically a high-spin ferrous complex. nih.gov Upon addition of O₂, it converts into an EPR-silent oxygenated complex. nih.gov However, a single electron reduction of this oxygenated complex yields "activated bleomycin," which is EPR-active and kinetically competent to initiate DNA cleavage. nih.gov This activated form is a low-spin ferric hydroperoxide complex (Fe(III)-OOH). researchgate.netnih.govacs.org

EPR studies on this compound bound to oriented DNA fibers have shown that both low-spin Fe(III)BLM and its nitric oxide adduct, ON-Fe(II)BLM, bind to B-form DNA in slightly different orientations. nih.gov In the presence of A-form DNA, a fraction of bound Fe(III)BLM can exist in a high-spin state. nih.gov

Mössbauer spectroscopy, particularly ⁵⁷Fe Mössbauer spectroscopy, is highly effective for determining the oxidation state, spin state, and local environment of iron centers. mdpi.com Studies on this compound using this technique have provided critical information about the iron's electronic structure in different states and complexes.

Ferrous bleomycin (Fe(II)BLM) has been characterized as a high-spin ferrous complex. nih.gov Upon oxygenation, it forms an EPR-silent, diamagnetic complex. Mössbauer studies in strong applied magnetic fields at 4.2 K indicate that this oxygenated bleomycin has a quadrupole splitting (ΔE_Q) of -2.96 mm/s and an isomer shift (δ) of 0.16 mm/s, suggesting its electronic structure is best described as low-spin ferric iron bound to a superoxide (B77818) anion. nih.gov

Activated bleomycin, which is EPR-active, has been shown by Mössbauer spectroscopy to contain low-spin ferric iron. nih.gov The decay of activated bleomycin yields low-spin ferric bleomycin, with Mössbauer parameters similar to those of ferric cytochrome P-450, highlighting similarities in their electronic structures despite structural differences. nih.gov Mössbauer, EPR, and NMR studies have also explored the acid-induced reduction and spin state changes of ferric bleomycin, revealing a reversible equilibrium between Fe(III)- and oxygen-stable Fe(II)-bleomycin depending on pH. nih.gov

Table 1: Mössbauer Parameters for this compound Species

| Species | Oxidation State | Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Temperature (K) | Reference |

| Ferrous Bleomycin | Fe(II) | High-spin | - | - | - | nih.gov |

| Oxygenated Bleomycin | Fe(III) | Low-spin | 0.16 | -2.96 | 4.2 | nih.gov |

| Activated Bleomycin | Fe(III) | Low-spin | - | - | - | nih.gov |

| Decayed Activated Bleomycin | Fe(III) | Low-spin | Similar to P-450 | Similar to P-450 | - | nih.gov |

NMR spectroscopy is crucial for elucidating the solution structures of metallo-bleomycins, their coordination chemistry, and their interactions with DNA. nih.govjst.go.jp

Proton NMR studies have been instrumental in assigning ligands to the ferrous ion in this compound complexes. For instance, in the stable, diamagnetic Fe(II)-bleomycin-CO complex (a structural analog of the active Fe(II)-bleomycin-O₂ complex), six groups have been identified as coordinated to the Fe(II) ion: CO, the primary and secondary amine nitrogens of the β-aminoalanine moiety, the carbamoyl (B1232498) moiety on the 3-position of mannose, the pyrimidine (B1678525) N-1, and the imidazole (B134444) N-1. pnas.org This detailed coordination information has led to a significant revision of earlier models for metal coordination to bleomycin. pnas.org

NMR studies on paramagnetic Fe(II)BLM have assigned paramagnetically shifted features to specific protons, indicating that the primary and secondary amines of the β-aminoalanine fragment, the pyrimidine and imidazole rings, and the amide nitrogen of the β-hydroxyhistidine fragment serve as ligands to the metal center. psu.edu Comparisons of chemical shifts and T1 values of sugar protons suggest that while these fragments are close, they are not directly bound to the metal in Fe(II)BLM. psu.edu NMR has also been used to study the changes in chemical shifts upon complexation of bleomycin with Co(II) and Co(III), providing insights into the involvement of various bleomycin moieties in metal binding. nih.gov

Mass spectrometry techniques, particularly electrospray ionization mass spectrometry (ESI-MS), are vital for identifying transient intermediates like activated bleomycin and characterizing the DNA cleavage products.

Activated bleomycin has been identified as a ferric peroxide complex using ESI-MS. nih.govcapes.gov.br This reactive intermediate is known to initiate single-stranded (ss) and double-stranded (ds) DNA cleavage by abstracting a 4'-hydrogen atom from the deoxyribose moiety of pyrimidines 3' to a deoxyguanosine unit. nih.gov ESI-MS has been used to monitor these cleavage processes, especially with tethered duplex oligonucleotides, allowing for facile monitoring of all ss and ds cleavage events. nih.gov While activated Fe-BLM can be detected by ESI-MS, its presence might be masked in the presence of DNA due to rapid reaction and quenching methods used for analysis. nih.gov MS/MS analysis has been crucial in verifying the structures of DNA cleavage products. nih.gov Isotopic labeling combined with mass spectrometry has also been employed to probe the mechanism of DNA oxidation by this compound, revealing insights into oxygen incorporation into DNA products. osti.gov

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique for probing the electronic and geometric structure of metalloenzymes, including this compound. researchgate.netnih.gov MCD provides information about the spin and orbital angular momenta associated with ground and excited electronic states, offering insight into the optical spectroscopy and electronic structure of metal complexes. researchgate.net

MCD studies have been used to elucidate the nature of the ferrous active site in bleomycin, which exhibits low-energy charge transfer transitions and performs chemistry similar to heme systems, despite being a mononuclear non-heme iron enzyme. researchgate.net For Fe(III)-OOH intermediates, activated bleomycin has been shown to be the non-heme Fe analog of compound 0 in heme chemistry. nih.govnih.gov MCD, often combined with absorption (ABS) and resonance Raman (rR) spectroscopies, has been used to study both the ferric form of the drug (Fe(III)BLM) and its activated form (ABLM), both of which are low-spin Fe(III) complexes. acs.org Analysis of optical and rR data, supported by density functional theory (DFT) calculations, has assigned the main absorption band at 386 nm in both Fe(III)BLM and ABLM as deprotonated amide-to-iron ligand-to-metal charge-transfer (LMCT) transitions. acs.org MCD has been critical in defining the frontier molecular orbitals (FMOs) that control the reactivity of these iron intermediates. nih.govnih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling approaches complement experimental spectroscopic techniques by providing detailed atomic-level insights into the structure, dynamics, and reaction mechanisms of this compound and its interaction with DNA.

First-principles molecular dynamics simulations, such as the Car-Parrinello method, have been used to investigate the reaction pathways for the decay of the active bleomycin-Fe(III)-OOH complex, a process known as "bleomycin suicide." acs.orgnih.gov These simulations, performed in both vacuum and water, suggest a facile decaying process involving homolytic O-O bond cleavage with an almost simultaneous hydrogen atom abstraction. acs.orgnih.gov The formation of an intra- or intermolecular hydrogen bond appears crucial for this decay. acs.orgnih.gov

Density Functional Theory (DFT) calculations have been extensively used to study the mechanism of O-O bond cleavage in the low-spin Fe(III)-hydroperoxo complex of bleomycin. nih.gov These calculations have explored various hypotheses for oxygen activation, including heterolytic cleavage (generating a Compound I-like Fe(V)=O intermediate), homolytic O-O cleavage (leading to an Fe(IV)=O species and a hydroxyl radical), and direct O-O cleavage/H-abstraction. nih.gov DFT studies suggest that a facile and viable mechanism involves an acid-base proton reshuffle mediated by bleomycin's side-chain linkers, leading to heterolytic cleavage of the O-O bond and generation of a Compound I-like species with a radical on an adjacent side-chain linker. nih.gov This mechanism has a lower energy barrier compared to alternative pathways. nih.gov

Molecular dynamics simulations have also been employed to understand the interaction between bleomycin and DNA with different metal co-factors (Fe and Co). researchgate.netscirp.org These studies indicate that bleomycin binds more strongly to DNA when complexed with iron and provides a better structural orientation for abstracting the H4' hydrogen of deoxyribose, which initiates DNA strand cleavage. scirp.org The short distance between the iron-bound peroxide and the deoxyribose H4' supports a direct abstraction mechanism. scirp.org

Table 2: Computational Insights into O-O Bond Cleavage Pathways

| Pathway | Proposed Intermediate | Barrier (kcal/mol) | Key Feature | Reference |

| Heterolytic Cleavage (Proton-shuffle) | Fe(V)=O (Compound I) | 13.3 | Acid-base proton reshuffle, radical on side-chain linker | nih.gov |

| Homolytic Cleavage | Fe(IV)=O + OH• | 31 | Direct formation of hydroxyl radical | nih.gov |

| Direct O-O Cleavage/H-abstraction | Fe(IV)=O, H₂O, DNA radical | 17 | Direct attack of hydroperoxide on DNA | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations have been extensively employed to elucidate the geometric and electronic structures of this compound complexes and their reactivity profiles. These computational studies provide a detailed understanding at the atomic and electronic levels, complementing experimental observations.

Electronic Structure: DFT investigations into ferrous bleomycin (Fe(II)BLM) reveal a highly distorted octahedral complex, where the iron center is coordinated by five endogenous ligands: a pyrimidine nitrogen, an imidazole nitrogen, a deprotonated amide nitrogen, a secondary amine, and a primary amine. researchgate.netacs.orguniversiteitleiden.nl A long-standing controversy regarding the nature of the sixth axial ligand has been addressed by DFT, with studies identifying it as the oxygen atom of the carbamoyl group. researchgate.netuniversiteitleiden.nl The pyrimidine π-back-bonding is believed to play a significant role in mediating the electron density localized on the ferrous center, which contributes to Fe(II)BLM's unique oxygen chemistry and reactivity. researchgate.net

For activated bleomycin (ABLM), which is the last detectable intermediate prior to DNA cleavage, DFT calculations define its structure as a low-spin ferric hydroperoxide complex, specifically (BLM)Fe(III)-OOH. nih.govresearchgate.netcapes.gov.bracs.orgacs.org DFT has also been instrumental in exploring the electronic ground state and various spin states (singlet, triplet, and quintet) of Fe(II)BLM. These calculations indicate that the displacement of the iron atom out of the equatorial plane significantly influences its spin state. acs.orgfigshare.com Furthermore, the ligand fields of both Fe(III)BLM and ABLM are found to be predominantly influenced by the deprotonated amide. acs.org

Reactivity: DFT calculations have provided strong evidence supporting the direct hydrogen atom abstraction mechanism as the primary pathway for ABLM's reactivity with DNA. nih.govacs.orgresearchgate.netpnas.org This mechanism involves the abstraction of a hydrogen atom from the C4' position of the deoxyribose sugar unit of DNA. nih.govresearchgate.net Comparisons with other proposed reaction pathways, such as heterolytic cleavage (leading to Fe(V)=O) and homolytic cleavage (leading to Fe(IV)=O and a hydroxyl radical), consistently show that direct H-atom abstraction is thermodynamically and kinetically favored. nih.govacs.orgresearchgate.netpnas.org DFT studies have also investigated the activation mechanism of the O-O bond within ABLM, supporting a homolytic cleavage of this bond. tandfonline.comtandfonline.com

Molecular Dynamics (MD) Simulations of Iron-Bleomycin-DNA Interactions

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic interactions between this compound and DNA at a molecular level, providing insights into binding modes, structural changes, and the initiation of DNA cleavage.

Interaction and Binding: MD simulations have been utilized to explore the dynamic interaction between Fe-BLM and DNA. These studies indicate that bleomycin not only intercalates with DNA but also binds within its minor groove. scirp.orgoup.com Notably, simulations demonstrate that bleomycin complexed with iron (FeBlm) exhibits stronger binding to DNA and adopts a more favorable structural orientation for the abstraction of the H4' hydrogen from deoxyribose, compared to its cobalt-bound counterpart (CoBlm). scirp.orgscirp.org MD simulations allow for the analysis of critical parameters such as binding energies and structural properties of these complexes. scirp.org

DNA Cleavage Mechanism: MD simulations provide crucial support for the direct hydrogen atom abstraction mechanism, which initiates DNA strand cleavage. scirp.orgscirp.orgscirp.org The simulations reveal that the short distance maintained between the iron-bound peroxide moiety of activated bleomycin and the C4' hydrogen of the deoxyribose sugar is consistent with this direct abstraction. scirp.orgscirp.org Furthermore, MD calculations can illustrate the dynamic nature of the peroxide-sugar distance, showing that occasional movements can create opportunities for O-O bond cleavage without immediately trapping the departing hydroxyl radical onto the deoxyribose. researchgate.net These simulations can also reveal instances where the shielding of the peroxide moiety from the solvent momentarily opens, allowing for direct contact with water molecules. researchgate.net First-principles MD simulations, such as Car-Parrinello molecular dynamics, have been employed to investigate the "bleomycin suicide" pathway, which describes the decay of the activated bleomycin-Fe(III)-OOH complex in the absence of DNA. These simulations suggest a homolytic O-O bond cleavage occurring almost simultaneously with a hydrogen atom abstraction. tandfonline.comnih.govuniversiteitleiden.nl

Quantum Mechanical/Molecular Mechanics (QM/MM) Approaches

Quantum Mechanical/Molecular Mechanics (QM/MM) approaches represent a hybrid computational strategy that combines the accuracy of quantum mechanics (QM) for the chemically active region with the efficiency of molecular mechanics (MM) for the larger surrounding environment. This method is particularly well-suited for studying complex biomolecular systems like this compound interacting with DNA.

The QM/MM method is applied to characterize oxidation reactions within the non-heme iron enzyme bleomycin and its capacity to cleave DNA. nwo.nl In this approach, the system is partitioned: the reactive site, where the chemical transformation occurs, is treated with a QM method (often DFT), while the larger surrounding environment, including portions of DNA and solvent, is described using a classical force-field. nwo.nl This allows researchers to simulate various reaction mechanisms that are potentially involved in the interaction between activated bleomycin and DNA, using extensive and realistic models that would be computationally prohibitive with pure QM methods. nwo.nl QM/MM strategies have also been adapted to describe large molecular systems and have been successfully applied to analyze spectroscopic parameters, such as EPR and Mössbauer parameters, for Fe(III)BLM. acs.org

Theoretical Insights into Dioxygen Activation and Reaction Pathways

Theoretical studies have provided critical insights into how this compound activates dioxygen and the subsequent pathways that lead to DNA damage.

Dioxygen Activation: The process begins with Fe(II)BLM reacting with molecular oxygen (O2) in the presence of a reductant to form activated bleomycin (ABLM), identified as a low-spin ferric-hydroperoxide complex (BLM-Fe(III)-OOH). nih.govacs.orgresearchgate.nettandfonline.comscirp.orgpnas.orgjst.go.jp A proposed mechanism for this dioxygen activation involves O2 binding to a high-spin Fe(II) complex, leading to the generation of an iron(III)-superoxo intermediate. Subsequent electron and proton transfer steps then convert this intermediate into the low-spin iron(III)-hydroperoxo species. scispace.com The unique coordination chemistry of Fe(II)BLM is considered pivotal in its distinctive oxygen chemistry and reactivity. acs.org

Reaction Pathways (DNA Cleavage): The DNA cleavage activity of activated bleomycin is understood to proceed via specific reaction pathways. Historically, three main pathways have been proposed:

Heterolytic Cleavage: Involves the heterolytic cleavage of the O-OH bond in ABLM, leading to the formation of a highly reactive Fe(V)=O species and water. acs.orgscirp.orgscirp.org

Homolytic Cleavage: Involves the homolytic cleavage of the O-OH bond, resulting in the formation of an Fe(IV)=O species and an oxygen-centered hydroxyl radical (•OH). acs.orgscirp.orgscirp.org

Direct Hydrogen Atom Abstraction: Involves the direct abstraction of a hydrogen atom from the C4' position of the deoxyribose sugar of DNA by the hydroperoxide moiety of ABLM, leading to the formation of Fe(IV)=O, water, and a sugar-centered radical. nih.govacs.orgresearchgate.netpnas.orgtandfonline.comscirp.orgscirp.org

Extensive computational studies, particularly using DFT, have strongly supported the direct hydrogen atom abstraction mechanism as the most energetically favorable and thermodynamically preferred pathway for DNA cleavage. nih.govacs.orgresearchgate.netpnas.orgtandfonline.comscirp.orgscirp.org The activation and reaction energies for this direct abstraction pathway are consistently found to be more favorable than those for both homolytic and heterolytic O-O bond cleavage. acs.orgresearchgate.net Furthermore, the formation of an intra- or intermolecular hydrogen bond is considered crucial for the decay of activated bleomycin. nih.gov The direct H-atom abstraction leads to the generation of a reactive Fe(IV)=O species, which is hypothesized to be capable of initiating a second DNA strand cleavage, contributing to the observed double-strand breaks. researchgate.net Experimental and computational evidence also indicates that the reaction rate of ABLM with DNA is appreciably faster than its decay in the absence of DNA, further supporting a direct interaction between ABLM and the DNA substrate. pnas.org

Table of Key Compounds and PubChem CIDs

Structure Activity Relationship Studies Through Synthetic Analogues

Design and Synthesis of Iron Bleomycin (B88199) Analogues for Mechanistic Probing

The design and synthesis of iron bleomycin analogues are driven by the need to understand the functional contributions of individual subunits and the impact of subtle structural variations on the molecule's activity. Researchers have focused on modifying specific regions of the bleomycin molecule to probe their influence on metal binding, oxygen activation, and DNA cleavage.

One approach involves altering distal substituents around the sixth coordination site of the iron complex. For instance, new simple bleomycin model compounds have been synthesized bearing a carbamide, bulky t-butyl, simple alkyl, or amino group in this region. oup.com These modifications allow for the investigation of how the local environment around the iron center influences its reactivity. The carbamide group, for example, has been shown to lower the pK values of the amino donors in the ligand, thereby enhancing complex formation. oup.com

Another area of focus has been the metal-chelating domain itself. Analogues containing a pyrimidine (B1678525) ring in the organic framework have been synthesized to specifically study the characteristics of the metal binding site. researchgate.net This is crucial because the geometric and electronic structure of the ferrous complexes of bleomycin (Fe(II)BLM) is highly distorted octahedral, with the coordination sphere completed by five endogenous ligands, including pyrimidine, imidazole (B134444), deprotonated amide, and secondary and primary amines. researchgate.net

Furthermore, to investigate the binding modes of bleomycin with DNA, analogues like cyclodextrin-modified bleomycin (CD-BLM) have been synthesized. In CD-BLM, β-cyclodextrin is attached to the terminal amine, a modification hypothesized to preclude binding via intercalation. Studies with CD-BLM have provided insights into how different binding modes can lead to DNA double-strand cleavage. oup.com

Investigating the Role of Specific Structural Domains on DNA Interaction and Cleavage Activity

The beta-aminoalaninepyrimidine-beta-hydroxyhistidine portion of the bleomycin molecule is critical for its interactions with Fe(II) and dioxygen. nih.gov Moreover, the specific arrangement, or transposition, of the pyrimidine (or pyridine) and imidazole groups within the Fe(II)-coordination sphere is essential for the effective binding and activation of molecular oxygen by the bleomycin ligands. nih.gov

The disaccharide moiety, consisting of gulose-mannose, also plays a significant role. While it does not substantially contribute to the nucleotide specificity of DNA strand scission, it acts as an important environmental factor, facilitating efficient dioxygen reduction and subsequent DNA cleavage. nih.gov The carbohydrate moiety, in general, appears to play an active role in the recognition of DNA sequences. oup.com

This compound exhibits a characteristic DNA sequence specificity, preferentially cleaving DNA at 5′-GT* and 5′-GC* dinucleotides (where * indicates the cleaved nucleotide). nih.govmdpi.com Advanced studies using next-generation DNA sequencing have revealed an expanded specificity in cellular DNA, identifying 5′-RTGTAY (where R is G or A, and Y is T or C) as a preferred cleavage site, while in purified DNA, the specificity is often 5′-TGTAT. nih.govmdpi.com This difference highlights the influence of the cellular environment on bleomycin's interaction with DNA. The metal-chelating moiety itself is also considered necessary for the observed sequence selectivity of DNA strand scission. colab.ws

Modulating Oxygen Activation and Redox Properties via Ligand Modification

The ability of this compound to activate oxygen and undergo redox cycling is central to its DNA-cleaving activity. Ligand modifications in synthetic analogues have provided valuable insights into how these properties can be modulated.

The oxygen activation ability of Fe(II) complexes of bleomycin model compounds varies significantly depending on the distal substituents. For instance, studies have shown that the oxygen activation ability of Fe(II) complexes of analogues with a carbamide group is approximately 74% of that of bleomycin, while those with a simple alkyl or amino group exhibit lower activation abilities, around 43% and 41%, respectively. oup.com This suggests that the nature of the sixth ligand can significantly influence the efficiency of oxygen activation.

| Analogue Type (Distal Substituent) | Oxygen Activation Ability (% of Bleomycin) oup.com |

| Carbamide | 74 |

| t-butyl | 69 |

| Simple Alkyl | 43 |

| Amino | 41 |

Research has also demonstrated a clear correlation between the DNA cleavage efficiency and the redox potential of iron complexes. For a series of nonheme iron complexes supported by pentadentate carboxamido ligands, cleavage efficiency increased as the redox potential became more positive. researchgate.netresearchgate.net This finding offers a pathway for designing bleomycin mimics with enhanced activity by tuning their redox properties. Specific examples include the synthetic model compound PYML-4, which incorporates a t-butyl group and exhibits improved oxygen activation, and PYML-6, which features an electron-donating methoxy (B1213986) substituent and shows remarkably efficient oxygen activation comparable to bleomycin. researchgate.net

Analytical Methodologies for in Vitro Dna Damage Assessment

Gel Electrophoresis-Based Assays for DNA Strand Breaks

Gel electrophoresis-based assays are fundamental tools for visualizing and quantifying DNA strand breaks induced by agents like iron bleomycin (B88199). The principle relies on the differential migration of various DNA topological forms through an agarose (B213101) gel matrix. Supercoiled plasmid DNA (Form I) is the native, intact form. A single-strand break converts Form I into relaxed, open circular DNA (Form II), which migrates more slowly than supercoiled DNA. A double-strand break, on the other hand, linearizes the DNA (Form III), causing it to migrate at a distinct position depending on its size nih.govnih.govacs.orgnih.gov.

This methodology is widely employed to quantify the extent of single-strand breaks (SSBs) and double-strand breaks (DSBs) and to determine the ratio of ss:ds cleavage events. For instance, studies using supercoiled plasmid relaxation assays have shown that bleomycin-mediated single-strand cleavage initially converts supercoiled DNA (Form I) to open circular DNA (Form II), while double-strand cleavage subsequently generates linearized plasmid DNA (Form III) acs.orgnih.gov. Typical ss:ds cleavage ratios for Fe-BLM-induced DNA cleavage generally range from 10:1 to 20:1, although specific hairpin oligonucleotides have yielded ratios as low as 3:1 oup.com.

Pulsed-field gel electrophoresis (PFGE) is an adaptation used for separating larger DNA fragments, allowing for the assessment of DNA double-strand breaks in genomic DNA nih.gov. The comet assay, also known as single-cell gel electrophoresis, is another powerful technique that measures DNA strand breaks and alkali-labile sites in individual cells. In this assay, damaged DNA fragments migrate out of the nucleus in an electric field, forming a "tail" resembling a comet, while intact DNA remains in the "head" plos.orgmdpi.comconicet.gov.ar. The length and intensity of the comet tail are indicative of the extent of DNA damage. For example, studies have used the comet assay to assess bleomycin-induced DNA damage in cells, with Olive Tail Moment (OTM) values quantifying the damage plos.org.

The following table illustrates the typical migration patterns of DNA forms in agarose gel electrophoresis:

| DNA Form | Description | Migration Speed (Agarose Gel) |

| Supercoiled (I) | Intact, covalently closed circular DNA | Fastest |

| Open Circular (II) | Single-strand break, relaxed circular DNA | Slower than Form I |

| Linear (III) | Double-strand break, linearized DNA | Intermediate |

Research has also investigated the influence of metal ions on bleomycin-induced DNA damage using gel electrophoresis. Studies have shown that copper (Cu²⁺) and cobalt (Co²⁺) ions can modify DNA damage yields, with Cu²⁺ often portraying greater DNA damage than Co²⁺ following bleomycin treatment mdpi.comresearchgate.netresearchgate.netnih.gov.

Spectrophotometric and Fluorimetric Assays for DNA Degradation Products

Spectrophotometric Assays: Spectrophotometric methods are employed to quantify DNA degradation products, often by detecting specific chromophores or reactions. A common approach involves the detection of malondialdehyde (MDA), a thiobarbituric acid (TBA)-reactive product, which is formed from the degradation of the deoxyribose moiety of DNA following attack by hydroxyl radicals nih.govpnas.orgportlandpress.comnih.gov. The formation of MDA can be measured spectrophotometrically, providing an indirect measure of DNA degradation and hydroxyl radical activity. For instance, aerobic incubations of bleomycin, FeCl₃, DNA, NADPH, and NADPH-cytochrome P-450 reductase resulted in malondialdehyde formation, indicating the splitting of the deoxyribose moiety of DNA nih.gov.

Another application involves colorimetric assays, such as those utilizing double-stranded DNA-modified gold nanoparticles (dsDNA-AuNPs). In these assays, Fe(II)·BLM treatment causes DNA cleavage on the surface of the nanoparticles, leading to changes in their colloidal stability and a visible color transition (e.g., from red to purple), accompanied by distinct spectral changes nih.gov. Similarly, colorimetric detection can be achieved using G-quadruplex-hemin DNAzymes. The bleomycin-Fe(II) complex cleaves a specific DNA sequence, releasing a G-tetrads DNA fragment that forms a G-quadruplex-hemin DNAzyme. This DNAzyme then catalyzes the oxidation of ABTS by H₂O₂, producing a green color detectable spectrophotometrically at 420 nm rsc.org.

Fluorimetric Assays: Fluorimetric assays offer high sensitivity for detecting DNA degradation. These methods often rely on fluorescent dyes that bind to DNA, where a decrease in fluorescence intensity indicates DNA degradation. The PM-2 DNA fluorescence assay, for example, has been demonstrated as a rapid, sensitive, and reproducible method for assessing bleomycin biochemical activity by measuring DNA degradative activity nih.gov.

More advanced fluorimetric approaches include ratiometric fluorescence detection using DNA-templated silver nanoclusters (DNA-AgNCs). In one such system, the addition of the BLM-Fe(II) complex to a hybridized DNA-AgNCs probe causes DNA scission, leading to a decrease in fluorescence intensity at one wavelength (e.g., 680 nm) and an increase at another (e.g., 595 nm), resulting in a measurable change in the fluorescence intensity ratio (F₆₈₀/F₅₉₅) rhhz.net. For instance, as bleomycin concentrations increased from 0 to 9000 nmol/L, the F₆₈₀/F₅₉₅ ratio decreased, showing a linear relationship in specific concentration ranges rhhz.net.

Fluorescence competition analysis is also used to study bleomycin binding to DNA, where the presence of methylated DNA can significantly reduce Fe·BLM-mediated degradation of a fluorescent reporter DNA acs.org. Furthermore, assays that quantify single-stranded lesions involve processing DNA damage sites with base excision repair (BER) enzymes and then extending these processed sites with fluorescent nucleotides using DNA polymerases, with the fluorescent patches quantified using fluorescence microscopy chalmers.se. The CRISPR-Cas12a system has also been adapted for label-free fluorescent detection of bleomycin, where BLM-mediated inactivation of Cas12a leads to an increase in fluorescence intensity, demonstrating high sensitivity doi.org.

Mass Spectrometry-Based Methods for Cleavage Product Identification

Mass spectrometry (MS)-based methods, particularly electrospray ionization-mass spectrometry (ESI-MS) and electrospray ionization-ion trap mass spectrometry (ESI-ITMS), provide highly detailed information on the specific DNA cleavage products and intermediate species formed by iron bleomycin. These techniques overcome some limitations of classical analytical methods by allowing direct identification and characterization of single-stranded (ss) and double-stranded (ds) cleavage products oup.comnih.gov.

ESI-ITMS has been effectively used to monitor ss and ds cleavage processes of tethered duplex oligonucleotides, enabling facile monitoring of all cleavage events nih.gov. This approach provides precise structural details of the cleavage sites and the nature of the resulting DNA termini. For example, activated bleomycin, identified as a ferric peroxide by ESI-MS analysis, is known to initiate DNA cleavage by abstracting a 4′-hydrogen atom from the deoxyribose moiety, leading to products with 3′-phosphoglycolate and 5′-phosphate termini oup.comnih.gov.

Mass spectrometry is also instrumental in the structural elucidation of bleomycin analogues and in correlating their structures with their DNA cleavage activities. High-resolution MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) and ESI-MS analyses, combined with NMR spectroscopy, are used to confirm the molecular formulas and structural features of bleomycin derivatives, which are then assessed for their ability to cleave plasmid DNA in the presence of Fe²⁺ acs.orgnih.gov. This allows for a detailed understanding of how structural modifications in bleomycin impact its DNA-damaging capabilities.

Techniques for Monitoring Hydroxyl Radical Formation in vitro

The hydroxyl radical (OH·) is a highly reactive oxygen species implicated in this compound-mediated DNA damage. Due to its transient nature, OH· is typically monitored indirectly through its reactions with specific scavenger molecules or by detecting its stable reaction products.

Key techniques for monitoring hydroxyl radical formation in vitro include:

2-Deoxyribose Degradation Assay: This widely used method relies on the reaction of hydroxyl radicals with 2-deoxyribose, which leads to the degradation of the sugar and the formation of malondialdehyde (MDA). MDA can then be quantified using the thiobarbituric acid (TBA) assay, which produces a colored adduct detectable spectrophotometrically pnas.orgportlandpress.comnih.gov. Studies have shown that malondialdehyde formation in the presence of bleomycin is dependent on FeCl₃, underscoring the iron's role in hydroxyl radical generation nih.gov.

Salicylic (B10762653) Acid Hydroxylation: Salicylic acid serves as a chemical trap for hydroxyl radicals. OH· reacts with salicylic acid to form stable hydroxylated byproducts, primarily 2,3-dihydroxybenzoate and 2,5-dihydroxybenzoate. These products can be separated and quantified using high-performance liquid chromatography (HPLC) ahajournals.org. For instance, an increase in hydroxyl radical levels, measured as dihydroxybenzoates, was observed in collagen-primed platelets, and these levels were reduced by specific iron chelators and OH· scavengers ahajournals.org.

Spin Trapping with Electron Spin Resonance (ESR): This technique involves using a spin-trapping agent (e.g., DMPO) that reacts with short-lived free radicals like OH· to form a more stable, longer-lived radical adduct. This adduct can then be detected and characterized by Electron Spin Resonance (ESR) spectroscopy, providing direct evidence of radical formation ahajournals.org.

Bleomycin-Detectible Iron Assay: While not directly measuring hydroxyl radicals, this assay is crucial for quantifying the pool of "free" or catalytically active iron that can participate in Fenton chemistry to generate OH·. This method utilizes the bleomycin-dependent degradation of DNA to detect micromolar concentrations of "free" iron in biological systems pnas.orgportlandpress.comnih.govahajournals.org. For example, increased catalytic iron, detected by the bleomycin assay, was observed during hypoxia/reoxygenation conditions pnas.org.

These techniques collectively provide comprehensive insights into the generation and involvement of hydroxyl radicals in the this compound-induced DNA damage pathway.

Future Directions in Iron Bleomycin Research

Elucidating Remaining Ambiguities in Double-Stranded DNA Cleavage Mechanisms

While iron bleomycin (B88199) is known to induce both single-stranded (ss) and double-stranded (ds) DNA breaks, the precise mechanism governing dsDNA cleavage remains an area of active investigation. Current understanding suggests that dsDNA cleavage is crucial for bleomycin's efficacy, given the difficulty cells face in repairing such lesions. oup.com A key ambiguity lies in how a single iron bleomycin molecule can catalyze the cleavage of both DNA strands without dissociating from the DNA. oup.com Observations that the ratio of single-strand to double-strand cleavage remains consistent across a wide range of bleomycin concentrations challenge models where dsDNA breaks arise from random, independent single-strand cleavages. mdpi.com This suggests a more coordinated mechanism, possibly involving the reactivation of a single bleomycin molecule to induce a double-strand break. mdpi.com Future research will focus on detailing the sequence of events and the conformational changes that enable this dual-strand scission by a single catalytic species, potentially revealing novel aspects of DNA damage.

Advanced Computational Studies on Reaction Dynamics and Intermediates

Computational studies, particularly those employing quantum mechanical dynamics and density functional theory (DFT) calculations, are crucial for gaining deeper insights into the reaction dynamics and transient intermediates of this compound. Previous studies have utilized these methods to investigate iron and cobalt hydroperoxo adducts of bleomycin with DNA, revealing structural agreements with experimental data for cobalt complexes but highlighting discrepancies for iron counterparts regarding peroxide insertion. researchgate.net Dynamics calculations have suggested that the peroxide moiety, while generally shielded, can occasionally move, allowing solvent molecules to interact with the iron-bound hydroperoxide. researchgate.net This opens avenues for exploring the role of solvent and DNA dynamics in the catalytic cycle. Future computational efforts will aim to refine models to better reconcile theoretical predictions with experimental observations, particularly concerning the precise nature of oxygen-oxygen bond cleavage (homolytic vs. heterolytic) and the subsequent radical formation. acs.org The application of advanced computational methods, as demonstrated in studies of other iron-catalyzed reactions, can provide atomic-level understanding of electron transfer, bond formation/cleavage, and the electronic and geometric structures of short-lived intermediates. acs.orgacs.org

Development of Novel Spectroscopic Probes for Real-Time Mechanistic Insights

The development and application of novel spectroscopic probes are essential for real-time monitoring of this compound's interactions and the detection of fleeting intermediates. Techniques such as electron paramagnetic resonance (EPR), magnetic circular dichroism (MCD), and absorption (ABS) spectroscopy have been instrumental in characterizing ferric bleomycin (Fe(III)BLM) and activated bleomycin (ABLM), a ferric hydroperoxide complex that is the last detectable intermediate before DNA cleavage. acs.orgrsc.org Resonance Raman (rR) and circular dichroism (CD) spectroscopies have also provided structural and mechanistic insights. acs.orgrsc.orgcolab.wsnih.gov A significant advancement has been the use of a unique CD feature of ABLM to directly monitor its reaction kinetics with DNA, revealing that the ABLM + DNA reaction is appreciably faster than ABLM decay in the absence of DNA. pnas.orgpnas.org This highlights the power of direct spectroscopic monitoring. Future directions include developing time-resolved spectroscopic techniques (e.g., femtosecond transient absorption, time-resolved Raman) to capture the ultrafast dynamics of oxygen activation and radical generation. Furthermore, exploring new probes that can specifically target and report on different aspects of the iron center's environment, redox state, and interaction with DNA or RNA in complex biological milieux will provide unprecedented real-time mechanistic insights.

Design of this compound Mimics with Tuned Reactivity and Specificity

The intricate structure and potent activity of this compound have inspired the design of synthetic mimics aimed at tuning reactivity and specificity. Research into nonheme iron complexes supported by various ligands has shown promise, with DNA cleavage efficiency correlating with more positive redox potentials, offering a rational basis for designing more active mimics. researchgate.net Importantly, the metal-binding domain of bleomycin and its mimics often dictates the DNA sequence specificity, suggesting that modifications in this region can modulate target recognition. colab.wsresearchgate.net For example, synthetic models like PYML-6 have demonstrated oxygen activation comparable to natural bleomycin, and N4Py complexes have proven to be excellent synthetic mimics of this compound. researchgate.netresearchgate.net Future efforts will focus on leveraging a detailed understanding of the electronic and geometric structures of the iron center, as well as the ligand environment, to rationally design novel mimics. This includes exploring various ligand scaffolds, incorporating specific functionalities to enhance DNA/RNA binding affinity or sequence selectivity, and fine-tuning the redox properties to optimize the generation of reactive oxygen species. The goal is to create simpler, more robust, and potentially more specific this compound mimics with improved therapeutic profiles.

Q & A

Q. What is the primary mechanism of iron bleomycin in inducing DNA cleavage, and how can this be experimentally validated?

this compound (Fe-BLM) chelates iron to form a redox-active complex that generates reactive oxygen species (ROS), including hydroxyl radicals, which oxidize deoxyribose sugars in DNA, leading to strand breaks . Methodological validation includes:

- Electron paramagnetic resonance (EPR) to detect ROS generation.

- Gel electrophoresis to visualize DNA fragmentation patterns.

- Circular dichroism (CD) spectroscopy to monitor structural changes in DNA during cleavage .

- Iron titration assays to correlate Fe(II)/Fe(III) ratios with cleavage efficiency .

Q. What are the standard experimental protocols for assessing pro-oxidant activity using the bleomycin-Fe assay?

The bleomycin-Fe assay evaluates compounds' ability to reduce Fe(III)-BLM to Fe(II)-BLM, triggering DNA degradation . Key steps:

Prepare a reaction mixture with DNA (e.g., plasmid or calf thymus DNA), Fe(III)-BLM, and the test compound.

Incubate under controlled oxygen levels to prevent confounding ROS generation.

Quantify DNA damage via agarose gel electrophoresis or thiobarbituric acid (TBA) assays to measure malondialdehyde (MDA), a byproduct of deoxyribose oxidation .

Compare results to ascorbic acid (positive control) and iron chelators (negative controls) .

Q. How do phosphate-containing compounds enhance DNA degradation by Fe(II)-bleomycin, and what experimental controls are needed to validate this effect?

Phosphates (e.g., ATP, pyrophosphate) stabilize the Fe(II)-BLM complex, increasing its DNA-binding affinity and cleavage efficiency by altering the complex’s redox potential . Methodological considerations:

- Use UV-vis spectroscopy to monitor spectral shifts in Fe(II)-BLM upon phosphate binding.

- Titrate phosphate concentrations to identify stoichiometric binding ratios (e.g., 1:1 for ATP vs. 2:1 for inositol hexaphosphate) .

- Control for endogenous phosphate contamination by pre-treating buffers with alkaline phosphatase .

- Compare cleavage rates in low- vs. high-phosphate buffers .

Q. What experimental strategies resolve contradictions in reported DNA cleavage efficiencies under varying redox conditions?

Discrepancies arise from differences in iron availability, oxygen tension, and competing redox pathways. To address this:

- Conduct kinetic studies under controlled O₂ levels (e.g., anaerobic chambers vs. ambient air).

- Use isotope labeling (e.g., ¹⁸O₂) to trace oxygen incorporation into DNA cleavage products .

- Perform chelator competition assays (e.g., deferoxamine vs. EDTA) to distinguish Fe-dependent vs. Fe-independent pathways .

- Validate results across multiple DNA substrates (e.g., supercoiled plasmids vs. linear genomic DNA) .

Q. How can researchers optimize non-heme iron complexes as bleomycin mimics for targeted DNA cleavage?

Synthetic mimics (e.g., N4Py-Fe complexes) can be enhanced by:

- Introducing DNA-binding moieties (e.g., acridine) to improve sequence specificity .

- Varying spacer lengths between the metal-binding site and DNA-interacting groups to optimize steric accessibility .

- Light activation (e.g., UV irradiation) to trigger ROS generation spatiotemporally .

- Validate using single-molecule imaging (e.g., atomic force microscopy) to visualize cleavage patterns .

Q. What role does bleomycin hydrolase (BLH) play in modulating tumor resistance, and how can its activity be experimentally inhibited?

BLH deaminates bleomycin, reducing its cytotoxicity. To study BLH-mediated resistance:

- Knockdown BLH expression in tumor cell lines using siRNA or CRISPR-Cas9 .

- Measure bleomycin IC₅₀ values pre- and post-BLH inhibition via MTT assays .

- Use HPLC-MS to quantify bleomycin degradation products in BLH-expressing vs. BLH-deficient cells .

- Correlate BLH activity with p53 signaling pathways and epigenetic modifications (e.g., methylation) in clinical samples .

Q. Key Methodological Recommendations

- Control iron contamination : Pre-treat reagents with Chelex-100 or deferoxamine to avoid confounding results .

- Standardize redox conditions : Use reducing agents (e.g., ascorbate) at consistent concentrations to ensure reproducibility .

- Validate in physiological models : Combine in vitro assays with in vivo models (e.g., murine pulmonary fibrosis) to assess Fe-BLM activity in complex biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.